2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-16(10-23-11-18-14-4-2-1-3-13(14)17(23)25)20-12-5-7-22(8-6-12)15-9-19-26-21-15/h1-4,9,11-12H,5-8,10H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVBOHFDMQHSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is a complex organic molecule belonging to the quinazoline family. Quinazolines are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.47 g/mol. The structure features a quinazoline ring fused with a thiadiazole moiety and a piperidine side chain, which contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O2S |
| Molecular Weight | 366.47 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(=O)N1CCCCC1NC(=O)C2=NC(=O)C=C2C(=O)N=C2S=NC=N2 |
The compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play roles in DNA replication and protein synthesis. This inhibition can lead to reduced proliferation of cancer cells.
- Receptor Interaction : It interacts with various receptors that are implicated in cancer progression and inflammation. For instance, it may block pathways associated with VEGFR (Vascular Endothelial Growth Factor Receptor), which is crucial for tumor angiogenesis .
Anticancer Activity
Research has demonstrated that the compound possesses significant cytotoxic effects against various cancer cell lines:
- HCT116 (Colon Cancer) : The compound showed an IC50 value of approximately 10 μM, indicating effective growth inhibition.
- MCF7 (Breast Cancer) : Exhibited potent antiproliferative activity with an IC50 value of around 8 μM .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may have antimicrobial effects against certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Case Studies
- Study on Quinazoline Derivatives : A study focused on quinazoline derivatives highlighted the enhanced anticancer activity when substituents such as thiadiazoles are included. The specific compound under review demonstrated superior activity compared to other derivatives tested against similar cell lines .
- Thiadiazole Compounds : Research on thiadiazole derivatives indicated that compounds with similar structural features exhibited significant cytotoxicity against human lung carcinoma cells (A549) and induced apoptosis through caspase activation .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a quinazolinone structure often exhibit significant anticancer properties. The mechanism typically involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, derivatives of quinazolinone have been shown to target thymidylate synthase, an enzyme critical for DNA synthesis, leading to reduced cancer cell viability .
Case Study:
In vitro studies have demonstrated that similar quinazolinone derivatives effectively inhibit cancer cell lines such as MDA-MB-231, with IC50 values indicating potent activity. These findings suggest that the compound under discussion may also possess similar anticancer properties, warranting further investigation through synthesized analogs and testing .
Antimicrobial Properties
The incorporation of a thiadiazole ring in the compound's structure suggests potential antimicrobial activity. Compounds containing thiadiazoles are known for their effectiveness against various bacterial strains due to their ability to interfere with bacterial folate synthesis pathways .
Research Insights:
Studies have shown that modifications in the piperidine and thiadiazole components can enhance antimicrobial efficacy. For instance, derivatives targeting specific bacterial enzymes have demonstrated promising results in inhibiting growth .
Pharmacological Mechanisms
The pharmacodynamics of this compound likely involve multiple mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been documented to inhibit acetylcholinesterase and other critical enzymes associated with disease progression.
- Molecular Interaction: Molecular docking studies reveal potential binding sites on target proteins, suggesting a mechanism whereby the compound can exert its effects at the molecular level .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and substitution reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Quinazolinone/Pyrimidinone Cores
- Structure : 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences: Replaces the quinazolinone with a dihydropyrimidinone ring. Incorporates a benzothiazole group (vs. thiadiazole-piperidine) and a 4-methoxybenzyl substituent. Includes a sulfur atom in the acetamide linker (thioacetamide vs. acetamide).
- The thioacetamide bridge may increase susceptibility to metabolic oxidation compared to the target compound’s stable acetamide linkage.
- Structure : A highly complex derivative with a dihydroquinazolin-8-yl group, cyclopropa-pyrazole, and boronic acid intermediates.
- Key Differences :
- Features a fused cyclopropa and pyrazole system, increasing molecular rigidity.
- Includes boronic acid residues for Suzuki-Miyaura cross-coupling, suggesting use in targeted covalent inhibition.
- Implications :
Analogues with Acetamide Linkers and Heterocyclic Moieties
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (from ):
- Structure : Benzothiazine core linked to an acetamide group.
- Key Differences: Replaces quinazolinone with a benzothiazine ring, altering electron distribution. Lacks the thiadiazole-piperidine substituent.
- Implications :
Comparative Data Table
Research Findings and Implications
- Target Compound Advantages: The quinazolinone-thiadiazole-piperidine architecture balances target affinity (via quinazolinone) and pharmacokinetic properties (via polar piperidine). Predicted to exhibit superior metabolic stability over Compound 20 (thioacetamide) and Compound 2 (boronic acid), as per structural analogs .
- Limitations :
- Higher molecular weight (~430 g/mol) compared to the benzothiazine analog may reduce oral bioavailability.
- Lack of in vivo data (based on evidence) necessitates further validation of kinase selectivity and toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
